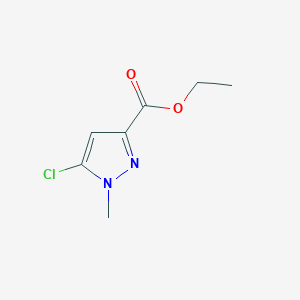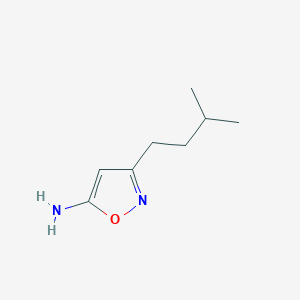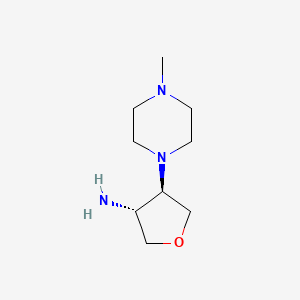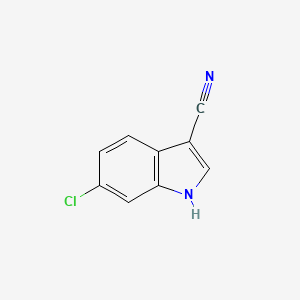![molecular formula C13H13N3S B1415241 4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 2173136-94-0](/img/structure/B1415241.png)
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Overview
Description
“4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is a chemical compound with the CAS Number: 2173136-94-0. It has a molecular weight of 243.33 . The IUPAC name for this compound is 4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are similar to the compound , has been achieved via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3, (H,15,17) .Chemical Reactions Analysis
The compound is part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives that have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28 C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Derivative Formation
New heterocyclic derivatives of quinoline, including 1,2,4-triazolo-[4,3-a]-quinolin-1-2H-thione and 1,2,4-triazol-[4,3-a]-quinolin, have been synthesized. These compounds were created by reacting quinoline-2-thiol with various reagents, leading to the formation of triazoloquinoline and tetrazoloquinoline derivatives, as well as pyrazoloquinolines and azomethines (Sharba, Hassan, & Hassan, 2016).
Antiviral and Antimicrobial Activities
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to triazoloquinoline, have been synthesized for potential antiviral and antimicrobial applications. These compounds demonstrated antibacterial and antifungal activities against various pathogenic organisms (Henen et al., 2011).
Potential in Antidepressants
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, similar to triazoloquinoline derivatives, have been found to reduce immobility in behavioral despair models in rats, indicating potential as rapid-acting antidepressant agents. These compounds also bind to adenosine A1 and A2 receptors, suggesting a mechanism for their antidepressant effects (Sarges et al., 1990).
Anticonvulsant Applications
5-Alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives have been developed and evaluated for their anticonvulsant activities. Some derivatives showed potent anticonvulsant properties with significant protective indices, indicating their potential use in controlling seizures (Guo et al., 2009).
Anti-Inflammatory and Antibacterial Properties
Synthesized derivatives of 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines have demonstrated both antibacterial and anti-inflammatory activities. These findings suggest the dual therapeutic potential of these compounds (Srilekha et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,6,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHCBBQWLVODKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C3=NNC(=S)N3C2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)





![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)




![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)